

# Spectroscopic Profile of 4-Bromo-2-fluoroanisole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoroanisole

Cat. No.: B1265810

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromo-2-fluoroanisole** (CAS No. 2357-52-0), a valuable intermediate in the synthesis of various functionalized organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **4-Bromo-2-fluoroanisole** is  $C_7H_6BrFO$ , with a molecular weight of 205.02 g/mol. The spectroscopic data presented below has been compiled from various sources and is instrumental for the structural elucidation and quality control of this compound.

### Table 1: $^1H$ NMR Spectroscopic Data of 4-Bromo-2-fluoroanisole

Solvent:  $CDCl_3$ , Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.24	dd	J = 8.8, 2.4 Hz	1H	Ar-H
7.17	dd	J = 10.4, 2.4 Hz	1H	Ar-H
6.85	t	J = 8.8 Hz	1H	Ar-H
3.88	s	-	3H	-OCH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data of 4-Bromo-2-fluoroanisole**

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

Chemical Shift ( $\delta$ ) ppm	Assignment
155.8 (d, J = 247.3 Hz)	C-F
147.1 (d, J = 11.5 Hz)	C-O
128.8 (d, J = 3.6 Hz)	Ar-CH
124.9 (d, J = 7.3 Hz)	Ar-CH
113.3 (d, J = 2.9 Hz)	Ar-CH
112.9 (d, J = 2.9 Hz)	C-Br
56.4	-OCH <sub>3</sub>

**Table 3: FT-IR Spectroscopic Data of 4-Bromo-2-fluoroanisole**

Sample Preparation: Liquid Film

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
1600-1585	Strong	Aromatic C=C Stretch
1500-1400	Strong	Aromatic C=C Stretch
~1250	Strong	Asymmetric C-O-C Stretch
~1040	Strong	Symmetric C-O-C Stretch
~1200	Strong	C-F Stretch
1000-650	Strong	C-Br Stretch / Aromatic C-H Bending

## Table 4: Mass Spectrometry (Electron Ionization) Data of 4-Bromo-2-fluoroanisole

Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Assignment
204/206	100/98	[M] <sup>+</sup> (Molecular Ion)
189/191	75/73	[M-CH <sub>3</sub> ] <sup>+</sup>
161/163	15/14	[M-CH <sub>3</sub> -CO] <sup>+</sup>
108	30	[M-Br-CH <sub>3</sub> ] <sup>+</sup>
82	25	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>
75	40	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

A sample of **4-Bromo-2-fluoroanisole** (approximately 10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each carbon environment.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

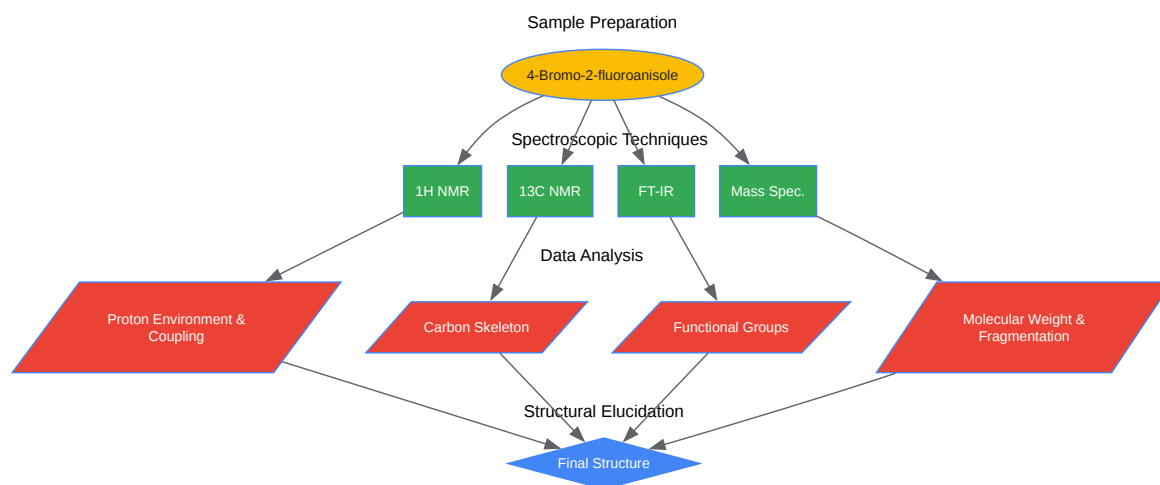
The FT-IR spectrum is obtained using a liquid film method. A drop of neat **4-Bromo-2-fluoroanisole** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean KBr plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The sample is vaporized and then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Bromo-2-fluoroanisole**.



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Caption: Workflow for Spectroscopic Analysis.

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